1H-imidazol-5-amine hydrochloride
Overview
Description
1H-Imidazol-5-amine hydrochloride is a heterocyclic organic compound that features an imidazole ring substituted with an amino group at the 5-position and a hydrochloride salt Imidazole derivatives are known for their significant roles in various biological and chemical processes
Mechanism of Action
Target of Action
1H-Imidazol-5-amine hydrochloride is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to interact with a variety of targets, including enzymes like nitric oxide synthase, adenylate kinase 2, and serine/threonine-protein kinase pim-1 . These targets play crucial roles in various biological processes, including signal transduction, energy metabolism, and cell proliferation .
Mode of Action
For instance, they can bind to the active site of an enzyme, altering its activity . The specific interactions and resulting changes would depend on the particular target and the structure of the imidazole derivative.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given the wide range of potential targets for imidazole derivatives, these compounds could potentially influence numerous pathways For example, if the compound targets nitric oxide synthase, it could affect the nitric oxide signaling pathway
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Imidazole itself is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of its derivatives.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the imidazole derivative .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazol-5-amine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the reaction of arylamines, carbon disulfide, and isocyanides in the presence of sodium hydride (NaH) to form 5-amidoimidazoles, which can then be converted to the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group or other substituents on the imidazole ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups such as alkyl, acyl, or aryl groups.
Scientific Research Applications
1H-Imidazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Comparison with Similar Compounds
1H-Imidazol-5-amine hydrochloride can be compared with other imidazole derivatives such as:
1H-Imidazole: The parent compound without any substituents.
2-Methylimidazole: An imidazole derivative with a methyl group at the 2-position.
4,5-Diphenylimidazole: An imidazole derivative with phenyl groups at the 4 and 5 positions.
Uniqueness: this compound is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
IUPAC Name |
1H-imidazol-5-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2,(H,5,6);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEORCLTVBRRJIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261268-96-5 | |
Record name | 1H-Imidazol-5-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.